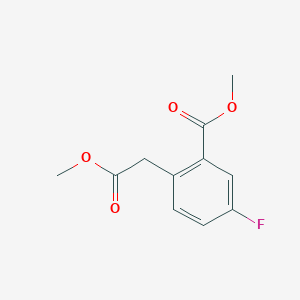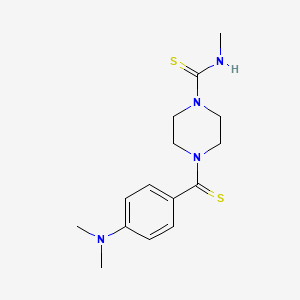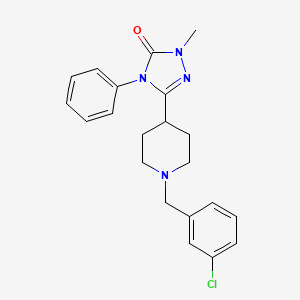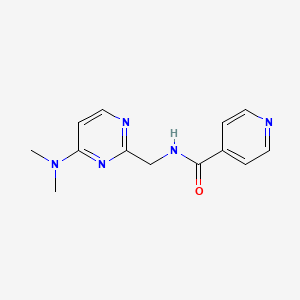![molecular formula C27H25N5O2S2 B2707885 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896677-78-4](/img/structure/B2707885.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a multifaceted compound that has garnered interest due to its versatile chemical structure and potential applications across various fields such as chemistry, biology, medicine, and industry. Its complex chemical makeup presents intriguing opportunities for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step reaction process. Typically, it involves the initial formation of the oxobenzo[d]thiazol core, followed by the incorporation of the triazole ring via cyclization reactions. Each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production might be scaled up using large reactors, where the reactions are carried out in a continuous flow to enhance efficiency. This involves meticulous optimization of reaction parameters and the use of advanced purification techniques like column chromatography or recrystallization to achieve the desired compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound is prone to various types of reactions such as:
Oxidation: Conversion to corresponding oxides or further functionalization of the aromatic rings.
Reduction: Reduction of specific functional groups leading to changes in the electronic properties.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilization of halogenating agents like bromine or chlorine under controlled temperature conditions.
Major Products
These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications by modifying its physicochemical properties.
Scientific Research Applications
Chemistry
In chemistry, the compound is explored for its potential as a building block in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where it can be a precursor for drug development.
Biology
In biological studies, it may act as an inhibitor or activator of certain enzymes, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
The compound’s unique structure could make it a candidate for drug development, particularly for its interactions with molecular targets associated with diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Its robust chemical properties make it suitable for industrial applications, including as a specialty chemical in the production of advanced materials or as a reagent in chemical processes.
Mechanism of Action
The compound operates through a mechanism that involves binding to specific molecular targets. For instance, it might inhibit the activity of particular enzymes by occupying their active sites, thus preventing the natural substrates from interacting with these enzymes. This leads to downstream effects on metabolic pathways or cellular processes, which are pivotal in its application in drug development and biological research.
Comparison with Similar Compounds
Comparison with Other Compounds
Comparatively, similar compounds such as 2-((5-((2-oxobenzo[d]thiazol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit slight variations in their aromatic substitutions, which can affect their reactivity and biological activity.
Unique Aspects
What sets 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its specific aromatic substitutions and the overall structural configuration that confer unique electronic and steric properties, making it particularly valuable for targeted applications.
This comprehensive understanding of this compound sheds light on its potential and the breadth of research avenues it opens up.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVXDRDAIEUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2707804.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/new.no-structure.jpg)
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)

![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)
![N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2707824.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)
